N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 1,2,3-benzotriazin-4(3H)-one core linked via a methylene bridge to a benzamide scaffold substituted with a cyclopentyl group. The benzotriazinone moiety is a pharmacophoric element associated with diverse biological activities, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) .
Properties
IUPAC Name |
N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(21-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)22-23-24/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYBZZYIDMMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multiple steps. One common route includes the formation of the benzotriazinone ring followed by the introduction of the cyclopentyl and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes or receptors, modulating their activity. The cyclopentyl and benzamide groups may enhance the compound’s binding affinity and specificity, leading to its desired effects.
Comparison with Similar Compounds
Core Structural Variations
The benzotriazinone core distinguishes this compound from analogs with heterocyclic cores such as thiazine or oxadiazole. For example:
- (Z)-N-(6-(4-chlorophenyl)-3-(2-iodophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide () replaces the benzotriazinone with a thiazine ring, introducing halogenated aryl groups. This structural shift may alter electronic properties and target selectivity .
- 4-Oxo-3,4-dihydro-1,2,3-benzotriazine derivatives from patents () share the same core but vary in substituents, highlighting the scaffold’s versatility in drug discovery for neurological disorders .
Benzamide Substituent Modifications
The cyclopentyl group on the benzamide nitrogen contrasts with other substituents observed in similar compounds:
- N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide () incorporates a piperazine ring and methoxy groups, enhancing solubility but possibly reducing CNS penetration compared to the cyclopentyl analog .
- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () uses a thiazole-thioether linkage, favoring interactions with hydrophobic enzyme pockets, unlike the methylene-bridged benzotriazinone in the target compound .
Biological Activity
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a phthalazinone core , a cyclopentyl group , and a benzamide moiety , which contribute to its unique chemical properties. The presence of the benzotriazinone structure is particularly notable for its interactions with biological targets, making it a candidate for various therapeutic applications.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Phthalazinone |
| Functional Groups | Cyclopentyl, Benzamide |
| Molecular Formula | CHNO |
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity and disrupting critical cellular processes.
- Signal Transduction Interference : It can interfere with signal transduction pathways essential for cell proliferation and survival.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzotriazinones can reduce cancer cell growth in vitro, suggesting potential applications in cancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazinone derivatives. For example, research has shown that certain derivatives exhibit strong binding affinities towards specific cancer cell receptors, leading to significant inhibition of cell growth in cultures .
Case Study: HepG2 Liver Carcinoma Inhibition
A series of compounds based on the benzotriazinone structure were synthesized and tested for their ability to inhibit HepG2 liver carcinoma cells. The results demonstrated that several derivatives exhibited potent inhibitory effects, with some showing IC50 values in the low micromolar range .
Table 2: Summary of Biological Activities
Q & A
Q. What are the critical steps for optimizing the synthetic yield of N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide in laboratory-scale reactions?
- Methodological Answer : Synthesis optimization requires:
- Hazard Analysis : Conduct a comprehensive risk assessment for reagents (e.g., O-benzyl hydroxylamine HCl, potassium carbonate) and reaction conditions .
- Reagent Purity : Use high-purity reagents (e.g., >98% O-benzyl hydroxylamine HCl) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like acetonitrile enhance reactivity .
- Scale Adjustments : For 125 mmol-scale reactions, ensure proper mixing and temperature control .
| Key Reagents | Role | Optimal Conditions |
|---|---|---|
| O-Benzyl hydroxylamine HCl | Nucleophile | React at 0–25°C |
| Potassium carbonate | Base | 2.0–3.0 equivalents |
| Trichloroisocyanuric acid (TCICA) | Oxidizing agent | Add portion-wise under N₂ |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze / NMR to confirm cyclopentyl and benzotriazinone moieties. For example, the methylene bridge (CH₂) appears as a triplet at δ 3.8–4.2 ppm .
- X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., dihedral angles between benzamide and benzotriazinone groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]⁺ ion) and fragmentation patterns .
Q. What purification methods are recommended for isolating this compound post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., acetonitrile/water) to enhance crystal purity .
- HPLC : For analytical purity (>95%), employ C18 columns with acetonitrile/0.1% TFA mobile phase .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives of this benzamide compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates for derivatization (e.g., substituent effects on benzotriazinone reactivity) .
- Reaction Path Optimization : Apply ICReDD’s workflow to narrow experimental conditions by integrating computational predictions (e.g., solvent effects, catalyst screening) .
- Machine Learning : Train models on existing benzotriazinone derivatives to predict regioselectivity in alkylation or acylation reactions .
Q. What strategies resolve discrepancies in biological activity data across in vitro studies for this compound?
- Methodological Answer :
- Assay Validation : Compare activity under standardized conditions (e.g., cell line viability assays vs. enzyme inhibition) .
- Orthogonal Techniques : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
- In Silico Modeling : Perform molecular docking to identify off-target interactions that may explain variability .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine bond lengths and angles (e.g., N–C bond in benzotriazinone: 1.32–1.35 Å) to validate computational models .
- Comparative Analysis : Overlay experimental and DFT-optimized structures to identify conformational discrepancies (e.g., rotational barriers in the cyclopentyl group) .
- Thermal Ellipsoid Plots : Assess thermal motion to distinguish static disorder from dynamic flexibility .
Q. What mechanistic insights can be gained by studying the 3,4-dihydro-1,2,3-benzotriazin-4-one moiety’s reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in hydrolysis or redox reactions .
- DFT Simulations : Map potential energy surfaces for ring-opening pathways under acidic/basic conditions .
- Trapping Experiments : Identify transient intermediates (e.g., nitrenes) using spin traps or cryogenic spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data reported for this compound?
- Methodological Answer :
- Controlled Replication : Test solubility in standardized buffers (e.g., PBS, DMSO) under inert atmospheres to exclude oxidation artifacts .
- Accelerated Stability Studies : Use HPLC to monitor degradation products at 40°C/75% RH over 4 weeks .
- Cross-Validation : Compare experimental solubility (e.g., 0.6 µg/mL in water ) with COSMO-RS predictions .
Applications in Medicinal Chemistry
Q. What methodologies are employed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using radioactive ATP-binding assays .
- Cellular IC₅₀ Determination : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–10 µM) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopentyl vs. cyclohexyl) to correlate steric effects with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
